L-Alanine, L-alanyl-L-leucyl-

Descripción

Structure

3D Structure

Propiedades

Número CAS |

54865-21-3 |

|---|---|

Fórmula molecular |

C12H23N3O4 |

Peso molecular |

273.33 g/mol |

Nombre IUPAC |

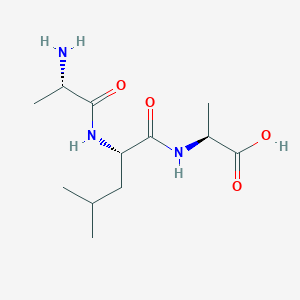

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C12H23N3O4/c1-6(2)5-9(15-10(16)7(3)13)11(17)14-8(4)12(18)19/h6-9H,5,13H2,1-4H3,(H,14,17)(H,15,16)(H,18,19)/t7-,8-,9-/m0/s1 |

Clave InChI |

HCZXHQADHZIEJD-CIUDSAMLSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)N |

Secuencia |

ALA |

Origen del producto |

United States |

Technical Guide: Biological Role and Therapeutic Utility of L-Alanyl-L-Leucine

Executive Summary

L-Alanyl-L-Leucine (Ala-Leu) represents a critical solution to the "Leucine Paradox" in clinical nutrition and pharmacology. While L-Leucine is the primary anabolic trigger for muscle protein synthesis (via mTORC1), its application is severely limited by poor aqueous solubility (~24 g/L) and competitive transport kinetics. Ala-Leu functions as a highly soluble, rapid-delivery vehicle that bypasses these limitations. By utilizing the high-capacity PEPT1 transporter rather than saturable amino acid transporters (LAT1), Ala-Leu ensures rapid intracellular accumulation of Leucine, making it a cornerstone molecule for parenteral nutrition and advanced sarcopenia therapeutics.

Part 1: Physicochemical Advantage

The fundamental justification for using the dipeptide Ala-Leu over free amino acids lies in its superior physicochemical properties, specifically solubility and stability in aqueous solution.

Comparative Physicochemical Profile

| Property | L-Leucine (Free AA) | L-Alanyl-L-Leucine (Dipeptide) | Implication |

| Solubility (25°C) | ~24 g/L (Hydrophobic) | >250 g/L (Hydrophilic) | Ala-Leu allows for high-concentration parenteral formulations without precipitation. |

| Stability (Heat) | High | High (Sterilizable) | Suitable for autoclaving in standard parenteral nutrition (PN) manufacturing. |

| Taste Profile | Bitter | Neutral/Slightly Bitter | Improved compliance in oral elemental diets. |

| Transport System | LAT1 (SLC7A5) | PEPT1 (SLC15A1) | Bypasses competitive inhibition by other amino acids. |

Technical Insight: The dramatic increase in solubility is due to the dipolar ionic nature of the dipeptide bond, which disrupts the hydrophobic stacking interactions typical of free Leucine crystals.

Part 2: Pharmacokinetics & Transport Mechanisms

The PEPT1 Advantage

Free Leucine competes with other neutral amino acids (Valine, Isoleucine, Tryptophan) for the LAT1 transporter. In catabolic states, this competition limits Leucine uptake. Ala-Leu utilizes the PEPT1 (SLC15A1) transporter, a high-capacity, proton-coupled symporter that accepts di- and tripeptides.

Mechanism of Action

-

Ingestion/Infusion: Ala-Leu enters the gut lumen (oral) or circulation (IV - hydrolyzed by plasma peptidases or transported into tissues).

-

Translocation: PEPT1 transports Ala-Leu across the apical membrane of enterocytes (or renal cells) coupled with an H+ gradient.

-

Hydrolysis: Cytosolic peptidases (e.g., aminopeptidase N) rapidly hydrolyze Ala-Leu into free Alanine and Leucine.

-

Signaling: The surge in intracellular Leucine activates mTORC1 (Rag GTPase mechanism), initiating protein synthesis.[1]

Pathway Visualization

Figure 1: The kinetic pathway of Ala-Leu.[2][3] The dipeptide utilizes the proton-coupled PEPT1 transporter to bypass amino acid competition, resulting in rapid intracellular hydrolysis and mTORC1 activation.

Part 3: Experimental Protocols

Protocol A: Enzymatic Synthesis of Ala-Leu (Thermolysin Method)

Context: Chemical synthesis requires complex blocking/deblocking steps. Enzymatic synthesis using Thermolysin (a metalloprotease) is preferred for its stereospecificity and mild conditions, utilizing the principle of thermodynamic reversal.

Reagents:

-

N-Cbz-L-Alanine (Carboxyl donor)

-

L-Leucine ethyl ester or L-Leucinamide (Amine donor)

-

Thermolysin (Protease from Bacillus thermoproteolyticus)

-

Organic Solvent: Ethyl Acetate or saturated water/organic biphasic system.

Workflow:

-

Preparation: Dissolve Cbz-L-Alanine (10 mM) and L-Leucine derivative (20 mM) in a buffer (pH 7.5) containing Ca²⁺ (stabilizer for Thermolysin).

-

Enzyme Addition: Add Thermolysin (1 mg/mL).

-

Incubation: Incubate at 40°C for 4-6 hours. The reaction is driven toward synthesis by the precipitation of the hydrophobic peptide product or extraction into the organic phase.

-

Termination: Stop reaction by lowering pH to 2.0 (deactivates enzyme).

-

Deprotection: Remove the Cbz group via catalytic hydrogenation (Pd/C) to yield free L-Alanyl-L-Leucine.

-

Purification: Recrystallization from water/ethanol.

Protocol B: In Vitro Uptake Assay (Caco-2 Model)

Context: To validate bioavailability during drug development.

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to form a differentiated monolayer (TEER > 300 Ω·cm²).[1][4][5][6][7]

-

Buffer Prep: Prepare Transport Buffer (HBSS, pH 6.0 apical / pH 7.4 basolateral). The pH gradient drives PEPT1.

-

Dosing: Add Ala-Leu (1-10 mM) to the apical chamber.

-

Control: Co-incubate with Gly-Sar (10 mM) in a separate well. Gly-Sar is a high-affinity PEPT1 substrate that acts as a competitive inhibitor, confirming PEPT1 specificity.

-

Sampling: Collect basolateral samples at 15, 30, 60, and 90 minutes.

-

Analysis: Quantify Ala-Leu and free Leu via HPLC-MS/MS.

-

Note: Appearance of free Leucine in the basolateral chamber indicates intracellular hydrolysis followed by basolateral efflux.

-

Part 4: Therapeutic Applications

Parenteral Nutrition (PN)

In standard PN solutions, Leucine solubility limits the total BCAA load. Ala-Leu is used to create hyper-nitrogenous solutions for trauma and burn patients who require massive anabolic support but are fluid-restricted.

-

Stability: Ala-Leu remains stable in PN admixtures for >4 months at 4°C, preventing the Maillard reaction often seen with free amino acids and glucose.

Sarcopenia and Cachexia

Aging muscle becomes "anabolically resistant," requiring higher intracellular Leucine concentrations to trigger mTOR.

-

Mechanism: The rapid "pulse" of Leucine provided by Ala-Leu (via PEPT1) overcomes this resistance threshold more effectively than the slow trickle from free Leucine ingestion.

Synthesis & Application Workflow

Figure 2: From enzymatic synthesis to clinical application. The workflow highlights the critical role of Thermolysin in manufacturing and the formulation stability benefits in clinical settings.

References

-

Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-340. Link

-

Furst, P. (2001). New developments in glutamine and dipeptide delivery: technological and clinical aspects. Clinical Nutrition, 20(S1), 23-29. Link

-

Inouye, K., et al. (2006). Thermolysin-catalyzed synthesis of peptides.[8] Journal of Biochemistry, 140(5), 603-615. Link

-

Daniel, H. (2004).[3] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link

-

Drummond, M. J., et al. (2009). Mammalian target of rapamycin complex 1 signaling in skeletal muscle.[1][9][10] Journal of Physiology, 587(7), 1535–1546. Link

Sources

- 1. dietitiansondemand.com [dietitiansondemand.com]

- 2. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Dietary L-leucine and L-alanine supplementation have similar acute effects in the prevention of high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Crystal Structure and Molecular Conformation of L-Alanyl-L-Leucine

This is an in-depth technical guide on the crystal structure and molecular conformation of L-alanyl-L-leucine, designed for researchers and drug development professionals.

An In-Depth Technical Guide

Executive Summary

L-Alanyl-L-Leucine (L-Ala-L-Leu) represents a unique class of hydrophobic dipeptides that challenges standard packing models.[1] Unlike its retro-analogue L-Leu-L-Ala (which forms a tetrahydrate), L-Ala-L-Leu crystallizes primarily as a hemihydrate (

Understanding this structure is critical for:

-

Peptide Formulation: Predicting solubility and dissolution rates based on hydrophobic layer stability.

-

Solid-State Stability: Managing hydration states during processing (lyophilization/tableting).

-

Prodrug Design: Utilizing the "hydrophobic zipper" motif to tune release profiles.

Crystallographic Architecture

Crystal System and Unit Cell

L-Ala-L-Leu hemihydrate crystallizes in the Monoclinic crystal system. The presence of water molecules on crystallographic twofold axes is a defining feature that dictates the lattice symmetry.

| Parameter | Value / Description |

| Formula | |

| Crystal System | Monoclinic |

| Space Group | C2 (Characteristic of hemihydrates with solvent on 2-fold axes) |

| Z (Molecules/Cell) | 4 (typically) |

| Solvent Content | Hemihydrate (1 water molecule per 2 dipeptide molecules) |

The "Hydrophobic Zipper" Motif

The crystal packing follows a segregated layer model, common to hydrophobic peptides but with a specific variation for L-Ala-L-Leu:

-

Hydrophilic Layers: The peptide backbones (N-terminus, C-terminus, and amide linkage) form hydrogen-bonded sheets.

-

Hydrophobic Layers: The bulky isobutyl side chains of Leucine project outward from the sheets, interdigitating with Leucine residues from adjacent layers to form a "dry" hydrophobic interface.

-

The Alanine Anomaly: Unlike the Leucine side chains, the smaller methyl groups of the Alanine residues do not merge into the bulk hydrophobic layer. Instead, they form independent hydrophobic columns embedded within the hydrophilic region, stabilizing the sheet laterally.

Molecular Conformation

Torsion Angles

The conformation of L-Ala-L-Leu in the solid state is extended, facilitating the formation of

-

Peptide Bond (

): Trans ( -

Backbone (

): The torsion angles generally fall within the-

to

-

to

-

to

-

Side Chains (

):-

Leucine (

): Adopts a trans/gauche conformation to minimize steric clash within the hydrophobic zipper.

-

Hydrogen Bonding Network

The stability of the L-Ala-L-Leu crystal is driven by a 2D hydrogen-bonding network:

-

Head-to-Tail Chains: The charged amino group (

) of one molecule donates protons to the carboxylate group ( -

Water Bridges: The unique hemihydrate water molecule resides on a twofold axis and acts as a bridge, linking the C-terminal carboxylates of two symmetry-related peptide chains. This "structural water" is tightly bound and critical for lattice integrity.

Visualization of Structural Logic[8]

The following diagram illustrates the hierarchical assembly of L-Ala-L-Leu from single molecules to the full crystal lattice.

Caption: Hierarchical assembly of L-Ala-L-Leu hemihydrate, highlighting the dual role of hydrophobic packing and water-mediated bridging.

Experimental Protocols

Crystallization Workflow

To reproduce the hemihydrate form for structural analysis or seeding:

-

Preparation: Dissolve L-Alanyl-L-Leucine in ultrapure water (

) at a concentration of 20 mg/mL. -

Solvent Modification: Add 2,2,2-trifluoroethanol (TFE) or isopropanol dropwise until slight turbidity is observed, then warm to clarify. (TFE is preferred for hydrophobic peptides).

-

Method: Use Vapor Diffusion (Hanging Drop).

-

Reservoir: 30% PEG 4000 or 1.0 M Ammonium Sulfate.

-

Drop: 1:1 ratio of Peptide Solution to Reservoir.

-

-

Incubation: Store at

. Crystals typically appear within 48-72 hours. -

Validation: Check crystal quality under polarized light. Hemihydrate crystals often form thin plates or needles.

Solid-State Cyclization (Thermal Analysis)

L-Ala-L-Leu is a precursor for the cyclic dipeptide (diketopiperazine). This transformation can be monitored to assess stability.

-

Instrument: DSC (Differential Scanning Calorimetry).

-

Protocol:

-

Weigh 2-5 mg of crystalline powder into an aluminum pan (crimped, pinhole lid).

-

Equilibrate at

. -

Ramp at

to

-

-

Expected Signal:

-

Endotherm 1 (

): Loss of lattice water (dehydration of hemihydrate). -

Exotherm (

): Solid-state cyclization to cyclo(Ala-Leu). -

Endotherm 2: Melting of the cyclic product.

-

Implications for Drug Development

Solubility & Dissolution

The "Hydrophobic Zipper" formed by the Leucine residues creates a barrier to water ingress.

-

Insight: Micronization alone may not significantly improve dissolution rate if the hydrophobic planes remain intact.

-

Strategy: Co-processing with hydrophilic polymers (HPMC, PVP) is necessary to disrupt the Leu-Leu stacking interactions during formulation.

Chemical Stability

The hemihydrate water is "structural" and not loosely bound surface water.

-

Risk: Aggressive drying (e.g., high-vacuum lyophilization at elevated temperatures) can strip this water, causing lattice collapse and conversion to an amorphous state.

-

Consequence: The amorphous phase is more hygroscopic and prone to chemical degradation (hydrolysis).

-

Recommendation: Maintain humidity control (

RH) during storage to preserve the stable crystalline hemihydrate form.

References

-

Görbitz, C. H. (1999).[1] "L-Alanyl-L-leucine hemihydrate."[1] Acta Crystallographica Section C: Crystal Structure Communications, 55(9). Link

-

Ziganshin, M. A., et al. (2016). "Solid-state cyclization of Ala–Leu and Leu–Ala dipeptides." Physical Chemistry Chemical Physics, 18. Link

-

Görbitz, C. H. (2014). "Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids." CrystEngComm, 16. Link

-

PubChem. (n.d.).[2] "L-Alanyl-L-leucine Compound Summary." National Library of Medicine. Link

Sources

Spectroscopic Characterization of L-Alanyl-L-Leucyl- Compounds: A Technical Guide

Executive Summary

The dipeptide L-alanyl-L-leucine (Ala-Leu) and its derivatives represent a critical scaffold in peptide chemistry, serving as model systems for protein folding, proteolytic enzyme substrates, and precursors for biologically active Schiff base metal complexes. Accurate characterization of these compounds requires a multi-modal spectroscopic approach to resolve subtle conformational isomers and validate metal coordination geometries.

This guide moves beyond basic spectral assignment, focusing on the causality between molecular structure and spectral response. It provides a self-validating workflow for characterizing L-alanyl-L-leucyl- compounds, ranging from the pure dipeptide to complex transition metal ligands.

Part 1: Structural Fundamentals & Synthetic Context

Before initiating characterization, one must understand the structural dynamics of the analyte. L-Ala-L-Leu exists in equilibrium between zwitterionic and non-ionic forms depending on pH and solvent, which drastically alters spectral signatures.

The Characterization Workflow

The following decision tree outlines the logical flow for validating these compounds, prioritizing non-destructive techniques.

Figure 1: Strategic workflow for the spectroscopic validation of peptide-based compounds.

Part 2: Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy acts as the first line of defense for structural verification. For L-alanyl-L-leucyl- compounds, the Amide I and Amide II bands are the primary diagnostic indicators of peptide bond integrity and secondary structure.

Critical Spectral Markers

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Insight |

| Amide A (N-H Stretch) | 3280 – 3300 | Broadening indicates strong hydrogen bonding (common in solid-state packing). |

| Amide I (C=O[1] Stretch) | 1640 – 1660 | The "Heartbeat" of the peptide. Shifts >10 cm⁻¹ often indicate metal coordination in Schiff base derivatives. |

| Amide II (N-H Bend) | 1530 – 1550 | Disappears or shifts significantly if the amide nitrogen is deprotonated or involved in coordination. |

| COO⁻ (Asym Stretch) | 1580 – 1600 | Presence confirms zwitterionic state (free peptide). |

| COO⁻ (Sym Stretch) | 1400 – 1420 | Used with Asym stretch to calculate |

Expert Insight: When characterizing Schiff base derivatives (e.g., condensation of Ala-Leu with salicylaldehyde), look for the emergence of the Azomethine (C=N) stretch at 1615–1630 cm⁻¹ . This peak must be distinct from the Amide I band. If these bands overlap, use Second Derivative Spectroscopy to resolve them.[1]

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive structural proof. For Ala-Leu compounds, DMSO-d6 is the solvent of choice over

Why DMSO-d6?

-

Solubility: Peptides and their metal complexes often suffer poor solubility in non-polar solvents.

-

Exchangeable Protons: Unlike

, DMSO-d6 prevents the rapid exchange of Amide (

1H NMR Diagnostic Fingerprint (500 MHz, DMSO-d6)

| Residue | Proton | Approx.[2][3][4] Shift ( | Multiplicity | Interpretation |

| Ala | 3.8 – 4.2 | Quartet | Coupled to the methyl doublet. | |

| Ala | 1.1 – 1.3 | Doublet | High intensity diagnostic peak. | |

| Leu | 4.2 – 4.5 | Multiplet | Often downfield of Ala due to steric bulk. | |

| Leu | 0.85 – 0.95 | Doublet(s) | The "Leucine Doublet" – often appears as two overlapping doublets due to diastereotopicity. | |

| Peptide | Amide NH | 8.0 – 8.5 | Doublet | Critical Check: If this peak is a singlet, your peptide bond may be hydrolyzed or modified. |

2D NMR: The Self-Validating Step

To confirm the sequence is Ala-Leu and not Leu-Ala , you must run a COSY (Correlation Spectroscopy) experiment.

-

Trace the Spin System: Start at the Ala-Methyl (1.2 ppm). The COSY cross-peak will point directly to the Ala

-proton. -

NOESY Check: A Nuclear Overhauser Effect (NOE) correlation between the Ala

-proton and the Leu Amide NH confirms the sequence connectivity

Part 4: Characterization of Metal Complexes (Schiff Bases)

L-alanyl-L-leucyl- compounds are frequently used as ligands for transition metals (Cu(II), Ni(II), Zn(II)). Characterizing these requires proving that the metal is actually bound.

The Coordination Logic

When a Schiff base (formed from Ala-Leu) binds a metal, the electronic environment changes drastically.

Figure 2: Spectroscopic changes observed upon metal coordination.

UV-Vis Spectroscopy[3][5]

-

Ligand (Free): Dominated by

and -

Complex (Metal-Bound): Look for d-d transitions in the visible region (400–700 nm) for Cu(II) or Ni(II).

-

Example: A broad band near 600 nm for Copper(II) complexes indicates distorted octahedral or square planar geometry.

-

Part 5: Experimental Protocols

Protocol A: Synthesis of L-Ala-L-Leu Schiff Base (Generic)

Standard condensation for research applications.

-

Stoichiometry: Dissolve 1.0 mmol L-alanyl-L-leucine in 10 mL methanol containing 1.0 mmol KOH (to solubilize the zwitterion).

-

Addition: Add 1.0 mmol of aldehyde (e.g., salicylaldehyde) dropwise.

-

Reflux: Heat at 60°C for 2–4 hours. Solution usually turns yellow/orange (formation of imine).

-

Isolation: Evaporate solvent or precipitate with cold ether.

Protocol B: NMR Sample Preparation (Self-Validating)

Ensure your data is artifact-free.

-

Drying: Lyophilize the sample overnight. Water peaks (

in DMSO at 3.33 ppm) can obscure critical alpha-proton signals. -

Solvent: Use DMSO-d6 (99.9% D) .

-

Concentration: Prepare ~10-15 mg in 0.6 mL solvent.

-

Validation: Shake the tube. If the solution is cloudy, filter it. Never run a cloudy NMR sample; field inhomogeneity will broaden peaks and ruin multiplet resolution.

-

-

Reference: Ensure TMS (0.00 ppm) is present or reference to the residual DMSO pentet (2.50 ppm).

Part 6: Data Presentation Standards

When reporting your characterization in a dossier or publication, summarize the data in a comparative table format.

Table 1: Comparative Spectroscopic Data (Example)

| Compound | FT-IR | 1H NMR | UV-Vis | Geometry |

| Ligand (L) | 1625 | 10.5 (s, OH), 8.2 (d, NH) | 280, 340 | N/A |

| Cu(II)-L | 1610 | Absent | 285, 380, 610 | Sq. Planar |

| Zn(II)-L | 1612 | Absent | 275, 365 | Tetrahedral |

References

-

NIST Chemistry WebBook. Leucine and Alanine IR Spectra. National Institute of Standards and Technology. [Link]

-

Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[5] Chem. (Used for DMSO/Water shift verification). [Link]

-

Barth, A. (2007). Infrared spectroscopy of proteins.[1][6][7][8] Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Authoritative source for Amide I/II assignments). [Link]

-

Royal Society of Chemistry. Non-zeolitic properties of the dipeptide L-leucyl–L-leucine. (Context for dipeptide solid-state packing). [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. rsc.org [rsc.org]

- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Endogenous Metabolism of L-Alanyl-L-Leucine: A Technical Guide

The following technical guide details the endogenous metabolism, pharmacokinetics, and experimental characterization of L-alanyl-L-leucine.

Executive Summary

L-alanyl-L-leucine (Ala-Leu) is a synthetic dipeptide utilized primarily to overcome the physicochemical limitations of free L-leucine. While free leucine is critical for triggering protein synthesis via the mTORC1 pathway, its application in parenteral nutrition and concentrated cell culture media is hindered by poor water solubility (~24 g/L at 25°C) and heat instability.

Ala-Leu serves as a highly soluble, heat-stable "carrier" molecule. Upon administration (IV or oral), it functions as a prodrug, rapidly liberating free alanine and leucine. This guide delineates the precise metabolic fate of Ala-Leu, emphasizing the renal-driven hydrolysis mechanism that distinguishes dipeptide clearance from free amino acid kinetics.

Physicochemical Properties & Stability

The utility of Ala-Leu lies in its superior solvation profile. By forming a peptide bond, the zwitterionic charges are masked, and the crystal lattice energy is altered, significantly increasing solubility compared to the hydrophobic free leucine.

Table 1: Comparative Physicochemical Profile

| Parameter | L-Leucine (Free AA) | L-Alanyl-L-Leucine (Dipeptide) | Technical Advantage |

| Solubility (25°C) | ~24.3 g/L | >100 g/L (Est.)* | Enables hyper-concentrated feeds without precipitation. |

| Heat Stability | Moderate (Maillard reactive) | High (Autoclavable) | Survives sterilization cycles in bioreactors/IV prep. |

| Solution pH | Neutral/Isoelectric | Acidic/Neutral | Buffering capacity varies; easier to formulate at physiological pH. |

| Transport Mechanism | System L (LAT1) | PEPT1 / PEPT2 | Bypasses saturation of amino acid transporters. |

*Note: Dipeptides like Ala-Gln exhibit solubility >500 g/L. Ala-Leu is significantly more soluble than free Leu, though less than Ala-Gln due to the hydrophobic leucine side chain.

Mechanisms of Transport & Uptake

Understanding the "Endogenous" fate requires distinguishing between Systemic (IV) and Enteral (Oral) administration.

Enteral Absorption (The PEPT1 Pathway)

When ingested, Ala-Leu is not absorbed as free amino acids. It is an optimal substrate for PEPT1 (SLC15A1) , a high-capacity, proton-coupled transporter located on the apical membrane of enterocytes.

-

Mechanism: Proton gradient-driven symport (

/Peptide). -

Kinetics: High

, low -

Fate: Once cytosolic, it is immediately hydrolyzed by Cytosolic Leucine Aminopeptidase (LAP) or Non-specific Cytosolic Dipeptidase (CNDP2) .

Systemic/Parenteral Metabolism (The Renal-Hepatic Axis)

When administered intravenously (IV), Ala-Leu bypasses the intestine. Crucially, skeletal muscle tissue possesses negligible dipeptide transport activity. Therefore, muscle cannot directly utilize circulating Ala-Leu.

The Hydrolysis Mechanism:

-

Plasma Hydrolysis: Minor contribution. Human plasma contains low levels of active peptidases for this substrate.

-

Renal Clearance (Major Route): The kidney is the primary organ for clearing circulating dipeptides.

-

Filtration: Ala-Leu is filtered at the glomerulus.

-

Reabsorption/Hydrolysis: It is reabsorbed in the proximal tubule via PEPT2 (SLC15A2) (high affinity) or hydrolyzed at the brush border by Membrane Alanyl Aminopeptidase (CD13/Aminopeptidase N) .

-

-

Hepatic Clearance: The liver expresses CD13 and transport systems capable of clearing dipeptides from the portal or systemic circulation.

Metabolic Pathway Visualization

The following diagram illustrates the systemic fate of IV-administered Ala-Leu, highlighting the critical role of the kidney in liberating the active amino acids.

Caption: Systemic metabolism of L-alanyl-L-leucine. Note that hydrolysis primarily occurs in the kidney (and liver) via CD13 and PEPT2, releasing free amino acids for downstream muscle utilization.

Intracellular Fate of Constituents

Once hydrolyzed, the constituent amino acids follow distinct metabolic trajectories:

L-Leucine: The Anabolic Signal

-

Signaling: Leucine binds to Sestrin2 , releasing GATOR2 to activate mTORC1. This promotes phosphorylation of p70S6K and 4E-BP1, driving translation initiation.

-

Catabolism: Transamination by BCATm (mitochondrial) to

-Ketoisocaproate (KIC), eventually oxidizing to Acetyl-CoA (Ketogenic).

L-Alanine: The Gluconeogenic Substrate

-

Glucose-Alanine Cycle: Alanine is transported to the liver, transaminated by ALT (Alanine Aminotransferase) to Pyruvate, and converted to Glucose via gluconeogenesis. This supports glucose homeostasis during catabolic states.

Experimental Protocols (Self-Validating)

To verify the metabolism of Ala-Leu in a research setting, the following protocols ensure data integrity.

Protocol A: Plasma Hydrolysis Stability Assay

Purpose: To determine if the dipeptide is stable in plasma or requires tissue-specific enzymes.

-

Preparation: Collect heparinized plasma from subject (Human/Rat).

-

Spike: Add L-alanyl-L-leucine to a final concentration of 1 mM.

-

Incubation: Incubate at 37°C. Aliquot samples at t=0, 5, 15, 30, 60 min.

-

Quench: Precipitate proteins with ice-cold Acetonitrile (1:3 v/v).

-

Analysis: LC-MS/MS (C18 column). Monitor transitions for Ala-Leu (203 > 86), Leu (132 > 86), and Ala (90 > 44).

-

Validation: If

min, plasma hydrolysis is negligible (confirming organ-dependent clearance).

Protocol B: In Vivo Pharmacokinetics (Rat Model)

Purpose: To demonstrate the "Prodrug" effect (Rise in Free Leu).

-

Dosing: IV Bolus of Ala-Leu (0.5 g/kg).

-

Sampling: Draw blood from jugular vein at 0, 2, 5, 10, 20, 40, 60 min.

-

Quantification: Measure [Ala-Leu], [Leu], and [Ala].

-

Expected Outcome:

-

[Ala-Leu]: Rapid exponential decay (

min). -

[Leu]: Rapid surge peaking at 5-10 min (lag time due to hydrolysis).

-

Control: Compare Area Under Curve (AUC) of Free Leu vs. IV Free Leu administration. They should be bioequivalent.

-

References

-

Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology.

-

Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology.

-

Lochs, H., et al. (1990). Splanchnic, renal, and muscle clearance of alanylglutamine in man and organ flux of nitrogen. American Journal of Physiology.[1]

-

Nagamatsu, S., et al. (1995). Isolation and characterization of a high affinity peptide transporter (PEPT2) from human kidney. Journal of Biological Chemistry.

-

Drummond, M. J., et al. (2009). Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis. The Journal of Physiology.

-

Furst, P. (2001). New developments in glutamine delivery. The Journal of Nutrition.

Sources

Technical Guide: The Mechanistic Role of L-Leucine in mTORC1 Activation

Executive Summary

The mechanistic Target of Rapamycin Complex 1 (mTORC1) serves as the eukaryotic cell’s master growth regulator, integrating inputs from growth factors, energy levels, and nutrients.[1][2][3][4] Among nutrients, amino acids are the most potent activators, with L-Leucine acting as the dominant signal.[5]

For years, the direct mechanism of leucine sensing was elusive. Recent structural and biochemical breakthroughs have identified Sestrin2 as the primary cytosolic leucine sensor and Leucyl-tRNA Synthetase (LRS) as a distinct auxiliary sensor. This guide details the molecular hand-off from leucine binding to mTORC1 lysosomal recruitment, provides a self-validating experimental protocol for assessing this pathway, and outlines the implications for drug development.

The Molecular Architecture of Leucine Sensing[6]

The activation of mTORC1 by leucine is a spatial event. It requires the translocation of mTORC1 from the cytosol to the lysosomal surface, where its activator, Rheb (Ras homolog enriched in brain), resides.[4] This translocation is governed by the Rag GTPases .[4]

The Sestrin2-GATOR Axis (Cytosolic Sensing)

The primary transduction pathway involves a "double-negative" logic gate.

-

The Resting State (Leucine Starvation):

-

Sestrin2 acts as the inhibitor.[6] In the absence of leucine, Sestrin2 binds tightly to GATOR2 (a pentameric complex).

-

GATOR2 is a positive regulator that normally functions to inhibit GATOR1 .

-

With GATOR2 sequestered by Sestrin2, GATOR1 is free to act.

-

GATOR1 functions as a GAP (GTPase Activating Protein) for RagA/B. It forces RagA/B to hydrolyze GTP to GDP.

-

Result: The Rag heterodimer acts in the inactive state (RagA/B-GDP), and mTORC1 remains cytosolic and inactive.

-

-

The Active State (Leucine Stimulation):

-

Leucine binds directly to a specific pocket on Sestrin2 (Dissociation constant

). -

This binding induces a conformational change in Sestrin2, causing it to release GATOR2.

-

Free GATOR2 inhibits GATOR1.

-

Without GATOR1's GAP activity, RagA/B becomes GTP-loaded (RagA/B-GTP).

-

Result: The active Rag complex recruits mTORC1 to the lysosome via the Raptor subunit, allowing phosphorylation by Rheb.

-

The Auxiliary Sensor: Leucyl-tRNA Synthetase (LRS)

While Sestrin2 senses free cytosolic leucine, LRS provides a secondary checkpoint, potentially linking protein synthesis capacity to mTORC1. LRS acts as a GAP for RagD , promoting the hydrolysis of RagD-GTP to RagD-GDP. The fully active Rag complex requires both RagA/B-GTP and RagC/D-GDP. Thus, LRS ensures the RagC/D half of the heterodimer is in the correct configuration.

Pathway Visualization

The following diagram illustrates the inhibition chain that leads to activation.

Experimental Framework: Validating Leucine Sensing

To study this pathway, researchers must strip the cell of nutrients to reset the signaling baseline. The standard protocol is Amino Acid Starvation followed by Acute Stimulation .

Critical Protocol Parameters

This protocol is designed for adherent mammalian cells (e.g., HEK293T, HeLa, MEFs).

| Parameter | Specification | Rationale |

| Starvation Medium | DMEM/RPMI lacking all amino acids, dialyzed FBS (10%). | Standard FBS contains amino acids that will mask the starvation effect. Dialysis is mandatory. |

| Wash Step | 2x with PBS or AA-free media. | Critical: Residual leucine in the monolayer can prevent full pathway inhibition. |

| Starvation Duration | 50–60 minutes. | <50 min: Incomplete inhibition (high background). >90 min: Induces autophagy/stress responses that complicate interpretation. |

| Stimulation | Add L-Leucine (10–800 µM). | Physiological serum levels are ~100–200 µM. Sestrin2 Kd is ~20 µM.[6] |

| Stimulation Time | 10–30 minutes. | Phosphorylation of S6K1 (T389) peaks at 15–30 mins. |

Step-by-Step Workflow

The following workflow ensures high signal-to-noise ratios for Western Blot readouts.

Data Interpretation

When analyzing Western Blots, the following markers confirm pathway activation:

-

p-S6K1 (Thr389): The gold standard. Should be undetectable after starvation and robustly phosphorylated upon leucine addition.

-

p-4E-BP1 (Thr37/46): Indicates priming for translation initiation.

-

Total S6K1 / Total 4E-BP1: Loading controls.

-

LC3-I/II: (Optional) Marker of autophagy. Leucine addition should suppress LC3-II levels (autophagy inhibition).

Therapeutic Implications

Understanding the structural basis of the Sestrin2-Leucine interaction opens new avenues for drug development, particularly for age-related diseases and neuropsychiatric disorders.

Agonists (Sestrin2 Binders)

-

Target: Sarcopenia (muscle loss), depressive disorders.

-

Mechanism: Small molecules that mimic leucine's binding to Sestrin2 can activating mTORC1 in tissues where leucine uptake is compromised or to bypass upstream transport defects.

-

Key Compound: NV-5138 . This small molecule binds Sestrin2 specifically, displacing GATOR2 and activating mTORC1. It has shown efficacy in preclinical models of depression by inducing rapid synaptic protein synthesis.

Antagonists (Leucine Mimetics/Competitors)

-

Target: Epilepsy, Cancer, Obesity.

-

Mechanism: Molecules that bind Sestrin2 but prevent the conformational change required to release GATOR2, or "Leucine starvation mimetics."

-

Current Status: While Rapamycin (Raalog) inhibits the kinase directly, targeting the sensor (Sestrin2) offers a way to modulate the pathway based on nutrient status specifically, potentially sparing insulin signaling (unlike Rapamycin).

References

-

Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[1][6][7] Science. [Link]

-

Saxton, R. A., et al. (2016). Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway.[1][6] Science. [Link]

-

Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease.[4][8][9] Cell. [Link][4][10][11][12]

-

Han, J. M., et al. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway.[11][13] Cell. [Link][10][11][12]

-

Chantranupong, L., et al. (2016). The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. Cell. [Link][10][11][12]

Sources

- 1. The dawn of the age of amino acid sensors for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]

- 4. pnas.org [pnas.org]

- 5. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 7. Sestrin2 is a leucine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mTOR Signaling in Growth, Metabolism, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mTOR Signaling in Growth, Metabolism, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Thermodynamic Architecture of L-Alanyl-L-Leucine: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic properties of L-alanyl-L-leucine (Ala-Leu), designed for researchers in biochemistry, physical chemistry, and pharmaceutical formulation.[1]

Executive Summary

L-Alanyl-L-leucine (Ala-Leu) is a zwitterionic dipeptide (MW 202.25 g/mol ) serving as a critical model for hydrophobic interactions in protein folding and as a stable delivery vehicle for leucine in parenteral nutrition.[1] Unlike its constituent amino acids, Ala-Leu exhibits distinct solid-state metastability, prone to cyclization into diketopiperazines (DKPs) under thermal stress.[1] This guide delineates its thermodynamic profile, focusing on solubility equilibria, solid-state kinetics, and calculated thermochemical parameters.[1]

Chemical Identity & Structural Thermodynamics[1][2]

| Property | Value / Descriptor | Source/Method |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid | IUPAC |

| CAS Number | 3303-34-2 | Chemical Abstracts |

| Molecular Weight | 202.25 g/mol | Calculated |

| Formula | Stoichiometry | |

| State (STP) | Crystalline Solid (Zwitterionic) | Observation |

| Melting/Decomposition | ~215 °C (Endothermic onset) | DSC Analysis |

| LogP (Octanol/Water) | -2.13 (Extrapolated) | Hydrophobicity Models |

The Peptide Bond Enthalpy

The formation of Ala-Leu from L-Alanine and L-Leucine is an endergonic process under standard conditions, driven thermodynamically by the release of water but kinetically hindered.[1]

-

Reaction:

[1] -

Thermodynamic Barrier: The synthesis of the peptide bond (

) typically requires

Solid-State Thermodynamics & Stability

Crystal Lattice & Polymorphism

Ala-Leu crystallizes in a non-centrosymmetric space group (typically P2

Thermal Instability: The Cyclization Pathway

A critical thermodynamic feature of Ala-Leu is its propensity for solid-state cyclization .[1] Upon heating (approaching

Mechanism:

-

Nucleophilic Attack: The N-terminal amine attacks the carbonyl carbon of the C-terminal leucine.

-

Tetrahedral Intermediate: Formation of a metastable transition state.[1]

-

Elimination: Loss of water to form the stable 6-membered DKP ring.

This reaction is thermodynamically favored at high temperatures due to the entropy gain from water release and the high stability of the DKP ring.

Figure 1: Thermal degradation pathway of Ala-Leu into its cyclic diketopiperazine derivative.[1]

Solution Thermodynamics

Solubility Profile

Unlike L-Leucine, which is sparingly soluble in water (~24 g/L at 25°C) due to its hydrophobic isobutyl side chain, the dipeptide Ala-Leu exhibits enhanced solubility .[1]

-

Causality: The peptide bond introduces a dipole moment that disrupts the high lattice energy of the pure amino acid crystals. The solvation enthalpy (

) of the zwitterionic dipeptide is more favorable than the sum of its parts due to the increased polarity of the peptide backbone. -

Hydrophobic Effect: The leucine side chain still dictates the relative solubility compared to Ala-Ala, but the "peptide effect" generally lowers the crystal lattice energy barrier to dissolution.

Acid-Base Dissociation (pKa)

The peptide bond alters the ionization constants of the terminal groups compared to free amino acids.

-

Carboxyl Group (

): ~3.1 (Acidic shift vs. free Leu/Ala ~2.3). The electron-withdrawing nature of the adjacent amide group lowers the pKa. -

Amino Group (

): ~8.1 (Acidic shift vs. free Leu/Ala ~9.6). The amide linkage reduces the electron density available to stabilize the protonated amine.

Calculated Thermochemistry (Group Additivity)

When experimental values are unavailable, thermodynamic properties must be estimated using Group Additivity Methods (e.g., Benson or Joback).[1]

Estimation of Standard Enthalpy of Formation (

- (N-terminus)[1]

- (C-terminus)[1]

- (Peptide bond)[1]

- (Alpha carbons)

- (Alanine side chain)[2]

- (Leucine side chain)

Note: While precise group values vary by database, the formation of the peptide bond from elements is exothermic, but less so than the sum of the free amino acids due to the energy required to form the amide linkage.

Experimental Protocols

Protocol A: Determination of Solubility Equilibrium

Objective: To determine the precise thermodynamic solubility (

-

Preparation: Add excess solid Ala-Leu to 10 mL of degassed, deionized water in triplicate vials.

-

Equilibration: Place vials in a temperature-controlled shaker (e.g., 298.15 K, 303.15 K, 310.15 K) for 24–48 hours.

-

Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-heated to source temperature to prevent precipitation).

-

Quantification: Dilute filtrate and analyze via HPLC (C18 column, UV detection at 210 nm).

-

Calculation: Plot

vs

Protocol B: Solid-State Stability via DSC

Objective: To characterize the melting point and cyclization kinetics.

-

Instrument: Differential Scanning Calorimeter (DSC).[1][3][4]

-

Sample: 2–5 mg of dry Ala-Leu powder in an aluminum pan (crimped but vented to allow water escape, or hermetic to study pressure effects).

-

Ramp: Heat from 25°C to 250°C at 5°C/min.

-

Analysis:

-

Look for a broad endotherm around 100–120°C (dehydration if hydrate exists).[1]

-

Identify the sharp endotherm at ~215°C. Note if it is immediately followed by an exotherm (decomposition/polymerization).

-

Validation: Run TGA (Thermogravimetric Analysis) simultaneously. A mass loss of ~9% at the melting point confirms cyclization (loss of 18 g/mol water from 202 g/mol peptide).

-

Figure 2: Parallel experimental workflows for determining solution and solid-state thermodynamic properties.

References

-

NIST Chemistry WebBook. Thermochemical Data for L-Leucine and L-Alanine.[1] National Institute of Standards and Technology. [Link]

-

PubChem. L-Alanyl-L-leucine Compound Summary. National Library of Medicine. [Link]

-

Svenson, A., et al. (2019).[1] Melting properties of peptides and their solubility in water.[1][5][6] Royal Society of Chemistry.[5] [Link]

-

Ziganshin, M. A., et al. (2016).[1] Solid-state cyclization of Ala-Leu and Leu-Ala dipeptides.[1][3][5][7] Physical Chemistry Chemical Physics.[1][3] [Link]

-

Hay, R. W., et al. Thermodynamics of Peptide Bond Hydrolysis.[1] Journal of the Chemical Society. (General reference for peptide bond energetics).

Sources

- 1. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]

- 2. 氨基酸参照表 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solid-state cyclization of Ala–Leu and Leu–Ala dipeptides, and self-assembly and luminescent properties of the cyclic dipeptide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

L-Alanyl-L-Leucine: A Conduit for Leucine-Mediated Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

L-alanyl-L-leucine, a dipeptide comprised of the amino acids L-alanine and L-leucine, represents a significant area of interest in the study of protein metabolism and cellular physiology. While not a direct participant in the ribosomal machinery of protein synthesis, its primary role is that of a highly bioavailable precursor to L-leucine, a potent modulator of muscle protein synthesis. This technical guide provides a comprehensive exploration of L-alanyl-L-leucine, from its fundamental physicochemical properties to its metabolic fate and its indirect yet crucial influence on protein synthesis. We will delve into the mechanisms of its cellular uptake and hydrolysis, the subsequent signaling cascade initiated by the released L-leucine, and the analytical methodologies required for its rigorous scientific investigation. This document is intended to serve as a foundational resource for professionals in cellular biology, pharmacology, and drug development seeking to understand and leverage the metabolic potential of this dipeptide.

Introduction: The Significance of Dipeptides in Cellular Nutrition

Dipeptides, the simplest form of peptides, are organic compounds consisting of two amino acids joined by a single peptide bond. Their role in cellular nutrition and metabolism is multifaceted. In certain contexts, dipeptides are absorbed more efficiently than their free-form amino acid counterparts. Once inside the cell, they are typically hydrolyzed by cytosolic peptidases, releasing their constituent amino acids to participate in various metabolic pathways.[1][2][3]

L-alanyl-L-leucine is a dipeptide of particular interest due to its composition.[4][5][6] It provides a direct intracellular source of L-leucine, an essential branched-chain amino acid (BCAA) renowned for its powerful anabolic signaling properties.[7][8][9][10][11] L-alanine, the other constituent, is a non-essential amino acid that plays a vital role in the glucose-alanine cycle and serves as a key substrate for gluconeogenesis.[12][13]

This guide will dissect the journey of L-alanyl-L-leucine from the extracellular space to its ultimate impact on protein synthesis, providing a detailed, evidence-based narrative for the scientific professional.

Physicochemical Properties of L-Alanyl-L-Leucine

A thorough understanding of the physical and chemical characteristics of L-alanyl-L-leucine is fundamental to its application in experimental and therapeutic settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | [4][5] |

| Molecular Weight | 202.25 g/mol | [4][5][14] |

| Appearance | White to off-white crystalline powder | [4] |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid | [4] |

| Solubility | Soluble in water | [4][5] |

| Optical Rotation [α] | -12.8° (c=0.01g/mL in H₂O at 20°C, 589nm) | [4] |

Cellular Uptake and Metabolic Fate

The biological activity of L-alanyl-L-leucine is contingent upon its transport into the cell and subsequent enzymatic cleavage.

Cellular Import Mechanisms

While specific transporters for L-alanyl-L-leucine are not extensively characterized, the uptake of dipeptides into cells is a recognized biological process.[1][2][15][16] This process can involve specific peptide transporters (such as PepT1 and PepT2 in certain tissues, though their ubiquitous expression varies) or less specific mechanisms like simple diffusion or other carrier systems with weak affinity.[2] Upon entering the cell, the dipeptide is rapidly targeted by intracellular peptidases.[1][2]

Intracellular Hydrolysis: The Release of Bioactive Amino Acids

Once within the cytoplasm, L-alanyl-L-leucine is hydrolyzed by cytosolic peptidases into its constituent amino acids: L-alanine and L-leucine.[1][2] This enzymatic cleavage is a critical step, as it liberates L-leucine to exert its metabolic effects.

Caption: Cellular uptake and hydrolysis of L-alanyl-L-leucine.

The Role of Liberated L-Leucine in Protein Synthesis

The primary contribution of L-alanyl-L-leucine to protein synthesis is the provision of L-leucine, a key signaling molecule.

Activation of the mTORC1 Signaling Pathway

L-leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[7][9][10] The activation of mTORC1 by leucine is a complex process involving its binding to leucyl-tRNA synthetase and sestrin-2, which in turn leads to the activation of Rag GTPases and the translocation of mTORC1 to the lysosomal surface for its activation.[9][10]

Activated mTORC1 phosphorylates several downstream targets, including p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 enhances ribosomal biogenesis and translation initiation, while the phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the assembly of the eIF4F complex and the initiation of cap-dependent translation.[9]

Caption: The mTORC1 signaling pathway activated by L-leucine.

Metabolic Fates of L-Leucine and L-Alanine

Following the hydrolysis of L-alanyl-L-leucine, both constituent amino acids enter their respective metabolic pathways.

L-Leucine Metabolism

L-leucine is an exclusively ketogenic amino acid.[10] Its catabolism begins with transamination to α-ketoisocaproate (KIC), primarily in the muscle.[10][12][17] KIC is then oxidatively decarboxylated to isovaleryl-CoA, which is further metabolized to acetyl-CoA and acetoacetate.[8][10][17] These products can then enter the citric acid cycle for energy production or be used for fatty acid synthesis.[12]

L-Alanine Metabolism

L-alanine is a glucogenic amino acid. It can be converted to pyruvate through transamination, a reaction catalyzed by alanine aminotransferase (ALT).[12][13] Pyruvate can then be used for gluconeogenesis in the liver to produce glucose, or it can be converted to acetyl-CoA and enter the citric acid cycle.

Experimental Methodologies

The study of L-alanyl-L-leucine and its effects on protein synthesis requires a combination of chemical, biochemical, and analytical techniques.

Synthesis of L-Alanyl-L-Leucine

The chemical synthesis of L-alanyl-L-leucine is typically achieved through peptide coupling reactions.[18] This involves the protection of the amino group of L-alanine and the carboxyl group of L-leucine to ensure specific peptide bond formation.[18]

Step-by-Step Protocol for Liquid-Phase Peptide Synthesis:

-

N-terminal Protection of L-Alanine: React L-alanine with a protecting group reagent (e.g., Boc-anhydride) in a suitable solvent to yield N-Boc-L-alanine.

-

C-terminal Protection of L-Leucine: React L-leucine with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester (e.g., L-leucine methyl ester).

-

Peptide Coupling: Activate the carboxyl group of N-Boc-L-alanine using a coupling agent (e.g., DCC/HOBt) and react it with the L-leucine methyl ester to form the protected dipeptide, N-Boc-L-alanyl-L-leucine methyl ester.

-

Deprotection: Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid) and the methyl ester group by saponification (e.g., with NaOH) to yield L-alanyl-L-leucine.

-

Purification: Purify the final product using techniques such as recrystallization or chromatography.

Quantification of L-Alanyl-L-Leucine and its Metabolites

Accurate quantification is crucial for metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[19][20][21][22]

General Workflow for LC-MS/MS Analysis:

-

Sample Preparation: Extract the dipeptide and amino acids from the biological matrix (e.g., cell lysate, plasma) using a suitable solvent system, often involving protein precipitation.

-

Chromatographic Separation: Separate L-alanyl-L-leucine, L-alanine, and L-leucine using a reversed-phase or HILIC HPLC column with an appropriate mobile phase gradient.

-

Mass Spectrometric Detection: Ionize the separated analytes using electrospray ionization (ESI) and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Generate a standard curve using known concentrations of the analytes to quantify their amounts in the samples.

Caption: Workflow for the quantification of L-alanyl-L-leucine.

Assessment of Protein Synthesis

Several methods can be employed to measure the rate of protein synthesis in response to L-alanyl-L-leucine treatment.

-

Stable Isotope Labeling: This involves incubating cells or organisms with amino acids labeled with stable isotopes (e.g., ¹³C-leucine) and measuring their incorporation into newly synthesized proteins using mass spectrometry.

-

Western Blotting: The phosphorylation status of key mTORC1 pathway proteins (e.g., S6K1, 4E-BP1) can be assessed by Western blotting using phospho-specific antibodies to confirm pathway activation.

-

Puromycin-Based Assays (e.g., SUnSET): This technique uses the antibiotic puromycin, an analog of tyrosyl-tRNA, which is incorporated into nascent polypeptide chains. The amount of incorporated puromycin, detected by a specific antibody, is proportional to the rate of global protein synthesis.

Applications in Drug Development and Research

The unique properties of L-alanyl-L-leucine make it a molecule of interest in several areas:

-

Pharmaceutical Formulations: As a source of L-leucine, it can be explored in formulations aimed at combating muscle wasting (sarcopenia) and promoting recovery after exercise or in clinical settings.[23][24][25][26] L-leucine itself is used as an excipient in some drug formulations.[24]

-

Cell Culture Media Supplementation: The instability of free glutamine in liquid media can be a challenge. Dipeptide forms, such as L-alanyl-L-glutamine, are often used to improve stability and delivery. Similarly, L-alanyl-L-leucine could serve as a stable and highly soluble source of L-leucine in specialized cell culture media to enhance protein production in bioreactors.[1]

-

Nutraceuticals: As a readily absorbable source of L-leucine, this dipeptide has potential applications in sports nutrition and dietary supplements aimed at supporting muscle protein synthesis.[23][27]

Conclusion

L-alanyl-L-leucine serves as a fascinating example of how the metabolic landscape can be modulated through the delivery of bioactive molecules in a protected and efficiently transportable form. Its primary role in protein synthesis is indirect, acting as a pro-drug for the potent anabolic signaling molecule, L-leucine. By understanding the intricate details of its uptake, hydrolysis, and the subsequent activation of the mTORC1 pathway, researchers and drug development professionals can unlock new avenues for therapeutic intervention and biotechnological advancement. The methodologies outlined in this guide provide a robust framework for the continued investigation of L-alanyl-L-leucine and other dipeptides, paving the way for novel applications in human health and disease.

References

- Dietitians On Demand. (2023, September 25). Leucine's role in muscle synthesis.

- Encyclopedia MDPI. (2020, May 8). Leucine Metabolism.

- Benchchem. L-Alanyl-L-leucine Physical and Chemical Properties.

- Creative Proteomics. Overview of Leucine Metabolism.

- PubMed Central. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development.

- Benchchem. The Synthesis of L-Alanyl-L-leucine: A Technical Guide for Scientific Professionals.

- Promino. (2024, August 2). L-Leucine and Muscle Growth: A Scientific Analysis.

- PharmaCompass. The Essential Amino Acid L-Leucine: Its Importance in Pharmaceutical Formulations.

- PubMed Central. (2019, April 24). Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux.

- TargetMol. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds.

- PubChem - NIH. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801.

- Wikipedia. Leucine.

- PubChem. L-leucine degradation I | Pathway.

- ResearchGate. (2015). Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino acid mixtures on body composition and physical performance in men and women aged 65-75 years.

- Peter Attia & Layne Norton. (2021, November 10). Muscle protein synthesis and the importance of leucine.

- ResearchGate. Biosynthesis pathway of L-valine and L-leucine.

- Caring Sunshine. Ingredient: Glycyl-Alanyl-Lysine-L-Leucine.

- PubChem - NIH. L-Leucine | C6H13NO2 | CID 6106.

- PubMed Central. (2015, June 17). Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years.

- PubChem - NIH. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548.

- PubMed Central. (2016, July 22). Tracking dipeptides at work-uptake and intracellular fate in CHO culture.

- Google Patents. (1988). Process for the separation of L-leucine and L-isoleucine.

- ACS Publications. (2020, June 15). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry.

- Exposome-Explorer - IARC. Leucine (Compound).

- ResearchGate. Concentration-dependent transport kinetics of L-alanine (purple...), L-leucine (green circles), and oleic acid (yellow squares) across the spiral valve of the Pacific spiny dogfish (Squalus suckleyi).

- LCGC International. (2023, April 13). New Method Developed for Comprehensive Analysis of Dipeptides.

- ACS Publications. (2022, June 22). Characterization and Cellular Uptake of Peptides Derived from In Vitro Digestion of Meat Analogues Produced by a Sustainable Extrusion Process.

- PubMed. (2002). A study of L-leucine, L-phenylalanine and L-alanine transport in the perfused rat mammary gland: possible involvement of LAT1 and LAT2.

- ResearchGate. Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry | Request PDF.

- NIH. (2019). Safety and efficacy of l-leucine produced by fermentation with Escherichia coli NITE BP-02351 for all animal species.

- PubMed - NIH. (1990, October 1). Uptake and metabolism of dipeptides by human red blood cells.

- PubMed Central. (2012). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.

- Portland Press. (1971, March 1). Mechanisms of Dipeptide Uptake by Rat Small Intestine in Vitro.

- ResearchGate. (2015). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides.

- Agilent. Guide to Peptide Quantitation.

Sources

- 1. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. benchchem.com [benchchem.com]

- 5. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]

- 6. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dietitiansondemand.com [dietitiansondemand.com]

- 8. Leucine Metabolism | Encyclopedia MDPI [encyclopedia.pub]

- 9. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucine - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 13. Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. drinkpromino.com [drinkpromino.com]

- 24. nbinno.com [nbinno.com]

- 25. researchgate.net [researchgate.net]

- 26. Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years - PMC [pmc.ncbi.nlm.nih.gov]

- 27. caringsunshine.com [caringsunshine.com]

Application Notes and Protocols for the Solid-Phase Synthesis of L-Alanyl-L-Leucine

Introduction: The Elegance of Building Peptides on a Solid Support

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by Bruce Merrifield, has fundamentally transformed the landscape of peptide chemistry, enabling the routine and often automated construction of these vital biomolecules.[1] The core principle of SPPS lies in the stepwise assembly of a peptide chain anchored to an insoluble polymer support, a strategy that elegantly circumvents the challenging purification steps often associated with traditional solution-phase synthesis.[1] This application note provides a detailed, field-proven protocol for the synthesis of the dipeptide L-alanyl-L-leucine, a simple yet illustrative model for the fundamental steps of Fmoc-based SPPS. The methodologies described herein are grounded in established principles and are designed to be a self-validating system for researchers, scientists, and drug development professionals.

The choice of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids forms the cornerstone of this protocol. The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[2][3] This orthogonal protection strategy is a hallmark of modern SPPS, affording high yields and purity of the target peptide.[3]

Materials and Equipment

Resins, Amino Acids, and Reagents

| Component | Description | Recommended Supplier |

| Wang Resin | Pre-loaded with Fmoc-L-Leucine, 100-200 mesh, substitution level of 0.5-1.0 mmol/g. | Varies |

| Fmoc-L-Alanine | N-α-Fmoc protected L-alanine. | Varies |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. A common and effective coupling agent.[4] | Varies |

| HOBt | 1-Hydroxybenzotriazole. Used in conjunction with a carbodiimide to suppress racemization.[5] | Varies |

| DIPEA | N,N-Diisopropylethylamine. A non-nucleophilic base used for the activation of amino acids.[6] | Varies |

| Piperidine | Used as a 20% solution in DMF for the removal of the Fmoc protecting group.[7][8] | Varies |

| DMF | N,N-Dimethylformamide, peptide synthesis grade. It is crucial to use high-quality, amine-free DMF.[8] | Varies |

| DCM | Dichloromethane, ACS grade. | Varies |

| TFA | Trifluoroacetic acid, reagent grade. | Varies |

| TIS | Triisopropylsilane. A scavenger used during the cleavage step.[9] | Varies |

| Ninhydrin | For the Kaiser test to monitor coupling completion.[10][11] | Varies |

| Pyridine | For the Kaiser test. | Varies |

| KCN | Potassium cyanide, for the Kaiser test. | Varies |

| Phenol | For the Kaiser test. | Varies |

| Ethanol | ACS grade. | Varies |

| Diethyl ether | Anhydrous. | Varies |

Equipment

-

Solid-phase peptide synthesis reaction vessel

-

Shaker or rocker for agitation

-

Sintered glass funnel

-

Vacuum flask and vacuum source

-

pH paper

-

Heating block

-

Small test tubes for Kaiser test

-

Rotary evaporator

-

Lyophilizer (optional)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Protocol: A Step-by-Step Guide to L-Alanyl-L-Leucine Synthesis

This protocol outlines the manual synthesis of L-alanyl-L-leucine using Fmoc-L-Leu-Wang resin. The synthesis proceeds from the C-terminus to the N-terminus.

I. Resin Preparation and Swelling

The initial step ensures the resin is properly prepared for the subsequent chemical transformations. Swelling of the resin beads in a suitable solvent is critical for maximizing the accessibility of the reactive sites.[1]

-

Weighing the Resin: Accurately weigh the desired amount of Fmoc-L-Leu-Wang resin into the reaction vessel. For a 0.1 mmol scale synthesis, approximately 200-400 mg of resin is typically used, depending on the substitution level.[8]

-

Swelling the Resin: Add approximately 10 mL of DMF per gram of resin to the reaction vessel.[12] Agitate the mixture gently on a shaker for 15-30 minutes at room temperature to allow the resin beads to swell.

-

Solvent Removal: After swelling, drain the DMF from the reaction vessel using a sintered glass funnel under vacuum.

II. Fmoc Deprotection of L-Leucine

The removal of the Fmoc protecting group from the N-terminus of the resin-bound leucine exposes the primary amine, which will then be available for coupling with the next amino acid. A solution of piperidine in DMF is the standard reagent for this step.[7][8]

-

Deprotection: Add a 20% solution of piperidine in DMF (v/v) to the swollen resin. Use approximately 5 mL for a 0.1 mmol scale synthesis.[8]

-

Reaction: Agitate the mixture for 5-10 minutes at room temperature.[7]

-

Draining and Repetition: Drain the piperidine solution. To ensure complete deprotection, repeat the treatment with the 20% piperidine solution for another 5-10 minutes.

-

Washing: Thoroughly wash the resin to remove all traces of piperidine. This is a critical step as residual piperidine can interfere with the subsequent coupling reaction. Perform the following washes, agitating for 1-2 minutes for each wash:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

III. Monitoring Deprotection with the Kaiser (Ninhydrin) Test

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[11][13] A positive result (intense blue color) indicates successful Fmoc deprotection, while a negative result (yellow or faint color) suggests that the deprotection is incomplete.[14]

-

Sample Collection: After the final DMF wash, take a small sample of the resin beads (a few beads are sufficient).[15]

-

Reagent Addition: In a small test tube, add the resin beads and a few drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).[15]

-

Heating: Heat the test tube at approximately 110-120°C for 3-5 minutes.[9][15]

-

Observation: A deep blue color of the beads and the solution indicates the presence of free primary amines, confirming complete deprotection. If the beads remain yellow, the deprotection is incomplete and the piperidine treatment should be repeated.

IV. Coupling of Fmoc-L-Alanine

This step involves the formation of the peptide bond between the free amine of the resin-bound leucine and the carboxyl group of the incoming Fmoc-L-alanine. The amino acid is pre-activated using a coupling agent to form a highly reactive species. HBTU, in the presence of a non-nucleophilic base like DIPEA, is a widely used and efficient coupling reagent.[4][8]

-

Activation of Fmoc-L-Alanine: In a separate vial, dissolve Fmoc-L-Alanine (3-4 equivalents relative to the resin substitution), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the solution and vortex for 1-2 minutes. The solution should turn a yellowish color, indicating activation.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Reaction Time: Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for more sterically hindered amino acids.[8]

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

V. Monitoring Coupling with the Kaiser (Ninhydrin) Test

A negative Kaiser test result (yellow beads) is desired at this stage, as it indicates that all the primary amines on the resin have reacted with the incoming amino acid, and the coupling reaction is complete.[11][14]

-

Sample Collection and Testing: Perform the Kaiser test as described in Section III.

-

Interpretation: If the test is negative (yellow), proceed to the final deprotection step. If the test is positive (blue), it indicates incomplete coupling. In this case, the coupling step (Section IV) should be repeated with a fresh solution of activated Fmoc-L-alanine.

VI. Final Fmoc Deprotection

Before cleaving the dipeptide from the resin, the Fmoc group from the N-terminal alanine must be removed.

-

Deprotection and Washing: Repeat the Fmoc deprotection and washing steps as described in Section II.

VII. Cleavage of the Dipeptide from the Resin and Side-Chain Deprotection

The final step is the cleavage of the peptide from the solid support and the removal of any side-chain protecting groups (though in the case of Ala-Leu, there are no side-chain protecting groups to remove). A strong acid, typically trifluoroacetic acid (TFA), is used for this purpose. Scavengers are added to the cleavage cocktail to trap reactive cationic species that are generated during the cleavage process and could otherwise lead to side reactions.

-

Resin Preparation: After the final deprotection and washing, wash the resin with DCM (3 times) to remove DMF, and then dry the resin under vacuum for at least 1 hour.[12]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[9] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5-2 hours.[16]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[16] Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approximately 10 times the volume of the TFA solution) of cold diethyl ether.[16]

-

Peptide Collection: A white precipitate of the dipeptide should form. Cool the mixture on ice to maximize precipitation. Collect the peptide by centrifugation or filtration.

-

Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts. Dry the crude peptide under vacuum.

VIII. Purification and Analysis

The crude peptide should be analyzed for purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry. Further purification can be achieved using preparative RP-HPLC if necessary.

Visualizing the Workflow

The following diagram illustrates the key stages of the solid-phase synthesis of L-alanyl-L-leucine.

Caption: Workflow for the solid-phase synthesis of L-alanyl-L-leucine.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. [Link]

-

Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-31). Humana Press. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

ProQuest. (n.d.). Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis. [Link]

-

YouTube. (2020). Solid Phase Peptide Synthesis. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

-

AAPPTec. (n.d.). Coupling Reagents. [Link]

-

AAPPTec. (n.d.). Cleavage from Wang Resin. [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]

-

YouTube. (2022). Peptide Hand Synthesis Part 4: Ninhydrin Test. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]

-

Subirós-Funosas, R., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-31). Humana Press. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. microbenotes.com [microbenotes.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis - ProQuest [proquest.com]

- 14. peptide.com [peptide.com]

- 15. youtube.com [youtube.com]

- 16. peptide.com [peptide.com]

Application Note: Enzymatic Synthesis of L-Alanyl-L-Leucine

Executive Summary

The dipeptide L-Alanyl-L-Leucine (Ala-Leu) represents a critical component in next-generation parenteral nutrition and cell culture media due to its superior solubility and thermal stability compared to free glutamine or leucine. While chemical synthesis (e.g., anhydride or N-carboxyanhydride methods) remains common, it suffers from racemization risks and hazardous waste generation.

This Application Note details a robust, scalable protocol for the enzymatic synthesis of Ala-Leu using Thermolysin , a metalloprotease from Bacillus thermoproteolyticus. Unlike chemical methods, this biocatalytic route operates under mild conditions, ensures strict stereospecificity (preventing D-isomer formation), and utilizes a thermodynamically controlled reverse-hydrolysis mechanism in a biphasic organic system.

Theoretical Framework: Thermodynamics vs. Kinetics[1][2][3]

To synthesize peptides using proteases, one must overcome the natural tendency of these enzymes to hydrolyze bonds. Two primary strategies exist:

Kinetic Control (Activated Esters)

-

Mechanism: Uses an activated ester donor (e.g., L-Ala-OMe) and a nucleophile (L-Leu). The enzyme forms an acyl-enzyme intermediate which is then attacked by the nucleophile.

-

Risk: The product (peptide) is a substrate for the enzyme, leading to secondary hydrolysis.

-

Verdict for Ala-Leu: Often results in lower yields due to the high hydrolytic activity of serine proteases against aliphatic residues.

Thermodynamic Control (Equilibrium Shift)

-